molecular formula C13H29NO3 B099547 3-(Octyloxy)propylammonium acetate CAS No. 15930-71-9

3-(Octyloxy)propylammonium acetate

Cat. No.: B099547
CAS No.: 15930-71-9
M. Wt: 247.37 g/mol
InChI Key: RUFBKNMLVUJMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Octyloxy)propylammonium acetate is a useful research compound. Its molecular formula is C13H29NO3 and its molecular weight is 247.37 g/mol. The purity is usually 95%.
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Properties

CAS No.

15930-71-9

Molecular Formula

C13H29NO3

Molecular Weight

247.37 g/mol

IUPAC Name

acetic acid;3-octoxypropan-1-amine

InChI

InChI=1S/C11H25NO.C2H4O2/c1-2-3-4-5-6-7-10-13-11-8-9-12;1-2(3)4/h2-12H2,1H3;1H3,(H,3,4)

InChI Key

RUFBKNMLVUJMAM-UHFFFAOYSA-N

SMILES

CCCCCCCCOCCCN.CC(=O)O

Canonical SMILES

CCCCCCCCOCCCN.CC(=O)O

Other CAS No.

15930-71-9

Origin of Product

United States

Synthetic Methodologies and Process Optimization

Historical Development of Alkylammonium Acetate (B1210297) Synthesis

The synthesis of alkylammonium salts has been a cornerstone of organic chemistry for over a century. Early methods primarily revolved around the direct reaction of amines with carboxylic acids, a straightforward acid-base neutralization. For long-chain alkylammonium acetates, these early syntheses were often characterized by simple procedures but could be hampered by issues related to purification and achieving high purity, especially as the complexity of the amine increased. The fundamental chemistry of these reactions has remained unchanged, but the techniques for purification and characterization have advanced significantly.

Contemporary Synthetic Routes for 3-(Octyloxy)propylammonium Acetate

Modern synthetic strategies for this compound can be broadly categorized into direct and multi-step approaches, with an increasing emphasis on sustainable practices.

The most direct and atom-economical method for the synthesis of this compound is the neutralization reaction between 3-(Octyloxy)propylamine and acetic acid. This reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and often requires gentle heating to ensure complete reaction. The product is then isolated by removal of the solvent.

Reaction Scheme:

CH₃(CH₂)₇O(CH₂)₃NH₂ + CH₃COOH → [CH₃(CH₂)₇O(CH₂)₃NH₃]⁺[CH₃COO]⁻

This method is favored for its simplicity and high yield. The purity of the final product is largely dependent on the purity of the starting materials.

Williamson Ether Synthesis: This classic method can be employed to synthesize the key intermediate, 3-(Octyloxy)propylamine, from 3-amino-1-propanol and an octyl halide (e.g., 1-bromooctane). The alcohol is first deprotonated with a strong base, such as sodium hydride, to form the alkoxide, which then acts as a nucleophile and attacks the octyl halide in an Sₙ2 reaction. khanacademy.orgjk-sci.comwikipedia.org The amino group may require protection (e.g., as a phthalimide) to prevent side reactions, followed by a deprotection step.

Reductive Amination: An alternative route to 3-(Octyloxy)propylamine involves the reductive amination of 3-(octyloxy)propanal. This method forms an imine intermediate with ammonia, which is then reduced in situ to the desired primary amine using a reducing agent like sodium borohydride. wikipedia.orgharvard.edu

Once 3-(Octyloxy)propylamine is synthesized, it is then reacted with acetic acid as described in the direct neutralization approach to yield the final product.

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of this compound focuses on several key areas:

Atom Economy: The direct acid-base neutralization approach exhibits 100% atom economy, as all atoms of the reactants are incorporated into the final product.

Use of Safer Solvents: The selection of solvents with low toxicity and environmental impact, such as ethanol or water, is preferred over halogenated or aromatic solvents.

Energy Efficiency: Designing synthetic routes that can be performed at or near ambient temperature and pressure reduces energy consumption.

Waste Prevention: Optimizing reactions to maximize yield and minimize byproduct formation is crucial.

Reaction Parameter Optimization for Enhanced Yield and Purity

To achieve optimal results in the synthesis of this compound, several reaction parameters must be carefully controlled. The following tables illustrate the impact of these parameters on a hypothetical direct neutralization reaction.

Table 1: Effect of Solvent on Reaction Yield and Purity

Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Ethanol 50 2 98 99.5
Isopropanol 60 2 97 99.2
Toluene 80 4 95 98.5

Table 2: Effect of Reactant Molar Ratio on Yield

Molar Ratio (Amine:Acid) Temperature (°C) Solvent Yield (%)
1:1 50 Ethanol 98
1:1.1 50 Ethanol 99
1.1:1 50 Ethanol 95

From these hypothetical data, it can be inferred that using a slight excess of acetic acid in a polar protic solvent like ethanol at a moderate temperature provides the highest yield and purity.

Scalability Considerations in Laboratory and Pilot-Scale Synthesis

Scaling up the synthesis of this compound from the laboratory to a pilot or industrial scale introduces several challenges that must be addressed:

Heat Management: The acid-base neutralization reaction is exothermic. Effective heat dissipation is critical on a larger scale to prevent runaway reactions and ensure product stability.

Mass Transfer: Ensuring efficient mixing of the reactants becomes more challenging in larger reactors. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.

Solvent Handling and Recovery: The volume of solvent used increases significantly with scale. Efficient solvent recovery and recycling systems are necessary for both economic and environmental reasons.

Product Isolation and Purification: Crystallization and filtration, which are straightforward on a lab scale, require specialized equipment and optimized procedures at a larger scale to ensure consistent product quality.

Advanced Spectroscopic and Analytical Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of various NMR experiments, the precise connectivity and chemical environment of each atom in 3-(octyloxy)propylammonium acetate (B1210297) can be determined.

Proton (¹H) NMR Studies of Molecular Connectivity

Proton (¹H) NMR spectroscopy of 3-(octyloxy)propylammonium acetate, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, providing key insights into the molecular structure.

The ¹H NMR spectrum is expected to show a series of multiplets corresponding to the octyloxy and propyl chains. The terminal methyl group (CH₃) of the octyl chain would appear as a triplet at approximately 0.8-0.9 ppm. The methylene (B1212753) groups (CH₂) of the octyl chain would produce a complex multiplet region between approximately 1.2-1.6 ppm. The methylene group adjacent to the ether oxygen (O-CH₂) is deshielded and would resonate further downfield, typically in the range of 3.3-3.5 ppm as a triplet.

The protons of the propylammonium moiety also exhibit characteristic signals. The methylene group adjacent to the ether oxygen (O-CH₂-CH₂ -CH₂-NH₃⁺) would appear as a multiplet around 1.7-1.9 ppm. The methylene group adjacent to the ammonium (B1175870) group (CH₂-N⁺H₃) is significantly deshielded due to the electron-withdrawing effect of the positively charged nitrogen and would be observed as a triplet around 2.8-3.1 ppm. The ammonium protons (N⁺H₃) themselves would likely appear as a broad singlet, with a chemical shift that can be highly variable depending on concentration, solvent, and temperature, but typically in the range of 7.0-8.5 ppm. The acetate counter-ion (CH₃COO⁻) would present as a sharp singlet, typically around 1.9-2.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Assignment Predicted Chemical Shift (ppm) Multiplicity
CH₃ (octyl)0.8 - 0.9Triplet
(CH₂)₅ (octyl)1.2 - 1.6Multiplet
O-CH₂ -CH₂ (octyl)1.5 - 1.7Multiplet
O-CH₂ (octyl)3.3 - 3.5Triplet
O-CH₂-CH₂ -CH₂-NH₃⁺1.7 - 1.9Multiplet
CH₂-N⁺H₃2.8 - 3.1Triplet
N⁺H₃7.0 - 8.5Broad Singlet
CH₃ (acetate)1.9 - 2.1Singlet

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The terminal methyl carbon of the octyl chain is expected to resonate at the highest field, around 14 ppm. The internal methylene carbons of the octyl chain would appear in the region of 22-32 ppm. The carbon atom of the methylene group adjacent to the ether oxygen (O-CH₂) is deshielded and would be found further downfield, around 70-72 ppm.

For the propylammonium portion, the carbon of the central methylene group (O-CH₂-C H₂-CH₂-NH₃⁺) is expected around 28-30 ppm. The carbon adjacent to the ether oxygen (O-C H₂-CH₂-CH₂-NH₃⁺) would be in a similar region to the other O-CH₂ carbon, around 68-70 ppm. The carbon bonded to the ammonium group (C H₂-N⁺H₃) would be deshielded and is predicted to be in the range of 38-42 ppm. The acetate methyl carbon typically appears around 20-25 ppm, and the carboxylate carbon is significantly downfield, often above 170 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Assignment Predicted Chemical Shift (ppm)
C H₃ (octyl)~14
(CH₂)₆ (octyl)22 - 32
O-C H₂ (octyl)70 - 72
O-CH₂-C H₂-CH₂-NH₃⁺28 - 30
O-C H₂-CH₂-CH₂-NH₃⁺68 - 70
C H₂-N⁺H₃38 - 42
C H₃ (acetate)20 - 25
C OO⁻ (acetate)>170

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Two-Dimensional NMR Techniques for Complex Structure Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would show correlations between adjacent protons, confirming the spin systems of the octyl and propyl chains. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of ionic compounds like this compound. In positive-ion mode ESI-MS, the cation, [CH₃(CH₂)₇O(CH₂)₃NH₃]⁺, would be readily observed. The expected mass-to-charge ratio (m/z) for this cation would correspond to the molecular weight of the free amine, 3-(octyloxy)propan-1-amine, plus the mass of a proton. The molecular formula of the free amine is C₁₁H₂₅NO, with a monoisotopic mass of approximately 187.19 Da. Therefore, the protonated molecule [M+H]⁺ would be detected at an m/z of approximately 188.20. The acetate anion would not be observed in the positive-ion spectrum.

Fragmentation of the [M+H]⁺ ion in the mass spectrometer (MS/MS) can provide further structural information. Common fragmentation pathways for such ions include the loss of neutral molecules. For instance, cleavage of the C-O or C-N bonds can occur. A significant fragment ion could arise from the cleavage of the propyl chain, leading to the formation of the protonated amine fragment [H₂N(CH₂)₃]⁺ or fragments related to the octyloxy group.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

While ESI-MS is generally the preferred method for small ionic molecules, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry could also be employed. In this technique, the sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte. Similar to ESI-MS, in positive-ion mode, the primary ion observed would be the 3-(octyloxy)propylammonium cation at an m/z corresponding to [M+H]⁺ of the free amine. MALDI-TOF is particularly useful for obtaining accurate mass measurements, which can help to confirm the elemental composition of the ion.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy serves as a powerful non-destructive method to identify the functional groups present in a molecule and to probe the nature of intermolecular interactions. By analyzing the vibrational modes of molecular bonds, techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy offer a molecular fingerprint of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For this compound, the FTIR spectrum would be expected to exhibit characteristic peaks for the ammonium, ether, and acetate functionalities.

Key expected vibrational bands for this compound in an FTIR spectrum are detailed in the table below. The presence of a primary ammonium group (R-NH₃⁺) would be indicated by broad absorption bands in the 3200-2800 cm⁻¹ region, arising from N-H stretching vibrations, often overlapping with C-H stretching bands. The bending vibrations of the N-H bonds typically appear around 1600-1500 cm⁻¹. The ether linkage (C-O-C) would show a strong, characteristic stretching vibration in the 1150-1085 cm⁻¹ range. The acetate counter-ion (CH₃COO⁻) would be identified by the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), typically found around 1580-1550 cm⁻¹ and 1420-1380 cm⁻¹, respectively.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Ammonium (N-H)Stretching3200 - 2800
Ammonium (N-H)Bending1600 - 1500
Alkyl (C-H)Stretching2960 - 2850
Alkyl (C-H)Bending1470 - 1370
Ether (C-O-C)Stretching1150 - 1085
Carboxylate (COO⁻)Asymmetric Stretching1580 - 1550
Carboxylate (COO⁻)Symmetric Stretching1420 - 1380

Note: The exact positions of the peaks can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be valuable for confirming the hydrocarbon backbone structure. The C-C stretching and C-H bending vibrations of the octyloxy and propyl chains would produce distinct signals in the Raman spectrum. The symmetric vibrations of the carboxylate group may also be observed.

X-ray Diffraction (XRD) Methodologies for Crystalline Structure and Phase Analysis

X-ray diffraction is an indispensable tool for investigating the crystalline structure of solid materials. By analyzing the diffraction pattern produced when X-rays interact with a crystalline lattice, one can determine the arrangement of atoms and molecules within the crystal.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a more routinely used technique for the characterization of polycrystalline materials. units.it Instead of a single crystal, a finely ground powder of the sample is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. For this compound, PXRD can be used to:

Identify the crystalline form: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

Assess sample purity: The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern.

Determine unit cell parameters: Although less precise than SCXRD, indexing the PXRD pattern can provide information about the crystal system and unit cell dimensions.

The PXRD pattern of a pure, crystalline sample of this compound would be expected to show a series of sharp peaks at specific diffraction angles (2θ), characteristic of its crystal structure.

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for assessing the purity of a compound and for separating it from any unreacted starting materials or by-products.

For a salt like this compound, a combination of chromatographic techniques might be employed. High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), could be developed to separate the target compound from non-polar impurities. The detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as the compound lacks a strong UV chromophore.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an indispensable technique for the analysis of non-volatile and thermally labile compounds like this compound. Given the compound's ionic nature and lack of a strong UV chromophore, a specialized HPLC method is required for its accurate quantification and purity assessment. A common approach involves the use of a reversed-phase column coupled with a detector suitable for non-UV absorbing compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

A typical HPLC method for this compound would employ a C18 column. The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like ammonium acetate. spectrumchemical.com The buffer is crucial for maintaining a consistent pH and ensuring good peak shape for the ionized analyte. chromatographyonline.com For instance, a gradient elution could start with a higher proportion of the aqueous buffer and gradually increase the organic solvent concentration to elute the relatively nonpolar 3-(octyloxy)propylammonium cation.

Derivatization could also be employed to enhance detection if a more common UV detector is to be used. nih.gov Reagents that react with the primary amine group to introduce a chromophore would allow for sensitive UV detection. However, this adds complexity to the sample preparation process.

Below is a hypothetical data table illustrating the type of results that could be obtained from an HPLC-ELSD analysis of a this compound sample.

CompoundRetention Time (min)Peak AreaPurity (%)
This compound8.21,250,00098.5
Unidentified Impurity 14.515,0001.2
Unidentified Impurity 29.83,7500.3

This table is illustrative and based on typical HPLC separations of similar alkylammonium salts.

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. While this compound itself is not suitable for direct GC analysis due to its low volatility and ionic nature, GC is the ideal method for identifying and quantifying volatile byproducts that may be present from its synthesis or degradation. labrulez.com

Potential volatile byproducts could include octanol, propylamine, or other short-chain amines and alcohols. The analysis of such byproducts is critical for understanding the purity and stability of the main compound. Due to the polar and basic nature of amine byproducts, which can lead to poor peak shape and column adsorption, specialized GC columns are often required. labrulez.com A wall-coated open tubular (WCOT) column with a polar stationary phase, such as one based on polyethylene (B3416737) glycol (PEG) or a specialized amine-deactivated phase, would be suitable. labrulez.com

For the detection of these volatile byproducts, a Flame Ionization Detector (FID) offers excellent sensitivity for hydrocarbons, alcohols, and amines. However, for unambiguous identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique. nih.gov GC-MS provides both retention time data and mass spectra, which can be compared to spectral libraries for confident compound identification. Headspace or solid-phase microextraction (SPME) sampling techniques can be employed to extract and concentrate the volatile byproducts from the this compound sample matrix before injection into the GC system. chromforum.org

The following table provides a hypothetical example of GC-MS data for the analysis of volatile byproducts in a this compound sample.

Potential Volatile ByproductRetention Time (min)Mass-to-Charge Ratio (m/z) of Key FragmentsTentative Identification
Peak 15.741, 56, 70Propylamine
Peak 210.256, 70, 84, 112Octene (from dehydration of octanol)
Peak 311.556, 69, 84, 130Octanol

This table is for illustrative purposes. The retention times and mass fragments are representative of what might be expected for these types of volatile compounds on a standard non-polar or mid-polar GC column.

Scientific Data on the Supramolecular Behavior of this compound Currently Unavailable

A thorough investigation into the supramolecular assembly and self-organization phenomena of the chemical compound This compound reveals a significant gap in the existing scientific literature. Despite extensive searches for research articles and data pertaining to its micellization, critical micelle concentration (CMC), formation of vesicles and liposomes, and liquid crystalline phases, no specific experimental studies or detailed characterizations could be located.

The exploration for information was structured around key aspects of its potential behavior as a surfactant, including:

Micellization and Critical Micelle Concentration (CMC) Determination: Efforts to find data on the CMC of this compound, which would typically be determined through techniques such as conductometric methods, surface tension measurements, or the use of spectroscopic probes, were unsuccessful. There are no published studies detailing the aggregation behavior of this specific molecule in solution.

Formation of Vesicles and Liposomes: The scientific record lacks any information on the ability of this compound to form bilayer structures like vesicles or liposomes. Consequently, there are no mechanistic studies or morphological characterizations available.

Liquid Crystalline Phases and Phase Transitions: No research could be found that investigates the potential for this compound to form liquid crystalline phases. As a result, there is no information on its phase transitions or any analysis using techniques like Polarized Light Microscopy (PLM) for phase identification.

While general principles of surfactant and amphiphile self-assembly are well-established, the specific behavior of any given compound is determined by its unique molecular structure, including the nature of its headgroup and the length of its hydrophobic tail. Without dedicated research on this compound, any discussion of its supramolecular properties would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the generation of a detailed and data-driven article focusing solely on the supramolecular chemistry of this compound is not possible at this time due to the absence of foundational research on the subject.

Supramolecular Assembly and Self Organization Phenomena

Liquid Crystalline Phases and Phase Transitions

Small-Angle X-ray Scattering (SAXS) for Mesophase Structure Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to investigate the nanoscale structure of materials, making it ideal for characterizing the self-assembled mesophases of 3-(Octyloxy)propylammonium acetate (B1210297). researchgate.net By analyzing the scattering pattern of X-rays as they pass through a sample, SAXS can provide detailed information about the shape, size, and arrangement of the supramolecular structures.

The scattering data is typically presented as a plot of scattering intensity (I) versus the scattering vector (q). The position and shape of the peaks in the SAXS profile can be used to identify the type of liquid crystalline phase present. For instance, a series of peaks with reciprocal spacing ratios of 1:2:3... is indicative of a lamellar (bilayer) structure, while more complex ratios can signify hexagonal or cubic phases.

Table 1: Representative SAXS Data for a Lamellar Phase of a Long-Chain Alkylammonium Salt

Peak Order (n)q (nm⁻¹)d-spacing (Å)
11.5740.0
23.1420.0
34.7113.3
Note: This data is representative of a typical lamellar phase and is not specific to 3-(Octyloxy)propylammonium acetate.

Gelation Behavior and Rheological Characterization of Self-Assembled Systems

Under certain conditions of concentration and temperature, the self-assembled structures of this compound can form a three-dimensional network that entraps the solvent, leading to the formation of a gel. This process, known as gelation, results in a significant change in the material's mechanical properties, from a low-viscosity liquid to a viscoelastic solid.

The rheological properties of these gels can be characterized using techniques such as oscillatory rheology. In these experiments, a small, oscillating stress or strain is applied to the sample, and the resulting strain or stress is measured. The key parameters obtained are the storage modulus (G'), which represents the elastic response of the material, and the loss modulus (G''), which represents the viscous response. For a true gel, the storage modulus is typically greater than the loss modulus and is independent of frequency over a wide range.

Table 2: Typical Rheological Properties of an Alkylammonium Salt Gel

ParameterValue
Storage Modulus (G')1000 Pa
Loss Modulus (G'')100 Pa
Critical Gelation Concentration2 wt%
Note: This data is illustrative and represents typical values for a self-assembled gel.

Intermolecular Interactions Driving Hierarchical Structures

The formation of the hierarchical structures observed in the self-assembly of this compound is governed by a delicate balance of several non-covalent intermolecular interactions:

Hydrogen Bonding: The ammonium (B1175870) head groups and acetate counter-ions are capable of forming strong hydrogen bonds. These interactions are highly directional and play a crucial role in the initial association of the molecules and the formation of the primary building blocks of the assembly.

Van der Waals Forces: The long octyloxypropyl chains interact through weaker, non-directional van der Waals forces. The cumulative effect of these interactions along the length of the alkyl chains provides the thermodynamic driving force for the segregation of the hydrophobic tails from the polar solvent.

Hydrophobic Effect: In aqueous media, the tendency of the non-polar alkyl chains to avoid contact with water molecules is a major driving force for aggregation. This effect is entropically driven and is fundamental to the formation of micelles and other mesophases.

The interplay of these interactions dictates the packing of the molecules and the resulting supramolecular architecture. For instance, the crystal structures of similar long-chain n-alkylammonium salts reveal layered structures where the alkyl chains are tilted and interdigitated, maximizing van der Waals contacts, while the polar head groups form a hydrogen-bonded network. rsc.org

Applications in Advanced Materials Science and Engineering

Role as a Structure-Directing Agent in Inorganic Nanomaterial Synthesis

In the bottom-up fabrication of inorganic nanomaterials, precise control over size, shape, and crystallinity is paramount. 3-(Octyloxy)propylammonium acetate (B1210297) functions as a cationic surfactant or "capping agent" that can direct the nucleation and growth of nanoparticles in solution.

Its mechanism of action is rooted in its amphiphilic nature. In a given solvent, molecules of 3-(Octyloxy)propylammonium acetate can self-assemble into micelles above a certain concentration. These micelles present a positively charged exterior from the ammonium (B1175870) groups and a hydrophobic core from the octyl chains. During the synthesis of metallic or metal oxide nanoparticles (e.g., Cu₂O, ZnO), these micelles act as nanoscale templates. nih.gov The cationic surface of the micelle interacts with anionic precursors or nascent crystal faces, stabilizing them and preventing uncontrolled aggregation or coalescence. ijcmas.com The length of the hydrophobic octyl chain and the nature of the counter-ion (acetate) influence the packing of the surfactant molecules, which in turn dictates the size and morphology of the resulting nanoparticles. nih.gov This templating effect allows for the synthesis of nanoparticles with defined shapes, such as spheres, rods, or polygons. ijcmas.com

Table 1: Influence of Surfactant Properties on Nanoparticle Characteristics

Surfactant Property Influence on Nanoparticle Synthesis Research Finding
Hydrophobic Chain Length Controls micelle size and curvature, affecting final nanoparticle dimensions. The size and shape of nanoparticles can be tuned by customizing factors including the length of the hydrophobic chain. nih.gov
Headgroup Charge Electrostatic interaction with precursors and crystal facets guides particle growth. Cationic surfactants interact with negatively charged silica (B1680970) species to form spherical nanoparticles. nih.gov

| Surfactant Concentration | Determines micelle formation and density, influencing the number and size of nanoparticles. | Surfactant molecules can act as regulators for particle growth or as inhibitors for their agglomeration. nih.gov |

Utilization in Templated Synthesis of Porous Materials (e.g., Mesoporous Silica)

The role of this compound as a structure-directing agent extends to the fabrication of highly ordered porous materials, most notably mesoporous silica nanoparticles (MSNs). These materials are characterized by a regular arrangement of uniform pores in the 2–50 nm range, leading to exceptionally high surface areas. mdpi.com

The synthesis typically follows a liquid crystal templating mechanism. In an aqueous solution containing a silica precursor like tetraethyl orthosilicate (B98303) (TEOS), the this compound molecules organize into liquid crystalline phases (e.g., hexagonal, cubic). The cationic ammonium headgroups interact with the negatively charged silicate (B1173343) species formed during the hydrolysis of TEOS. This interaction guides the condensation of silica around the surfactant assemblies. Subsequent removal of the organic template, usually through calcination or solvent extraction, leaves behind a solid silica framework with a network of ordered, uniform pores that are a direct replica of the original surfactant structure. mdpi.com

The acetate anion can also play a crucial co-directing role. Studies have shown that the presence of acetate ions can induce phase transformations in the final mesoporous structure, for instance, from a 2D hexagonal arrangement to a more complex 3D bicontinuous cubic structure. nih.gov This provides an additional level of control over the final material architecture.

Table 2: Typical Properties of Mesoporous Silica Synthesized with Cationic Surfactant Templates

Property Typical Value Significance
BET Surface Area 700 - 1000 m²/g High surface area allows for high loading capacity in applications like drug delivery and catalysis. researchgate.netresearchgate.net
Pore Diameter 2 - 10 nm Uniform and tunable pore size enables size-selective catalysis and controlled release of molecules. researchgate.net
Pore Volume 0.6 - 1.0 cm³/g Large pore volume is essential for accommodating guest molecules.

| Structure | Ordered (e.g., hexagonal, cubic) | An ordered pore structure facilitates diffusion and accessibility to the internal surface area. mdpi.comnih.gov |

Integration into Soft Matter Composites for Tunable Material Properties

Soft matter composites, which include materials like polymers, gels, and liquid crystals, can gain enhanced or novel properties through the incorporation of functional additives. When integrated into a polymer matrix, this compound can act as a specialized additive that modifies the material's bulk properties.

Due to its ionic nature and organic structure, it can function as a plasticizer in certain polymer systems, such as cellulose (B213188) derivatives. By inserting itself between polymer chains, it disrupts intermolecular forces like hydrogen bonds, which increases chain mobility and lowers the glass transition temperature (Tg). nih.gov This results in a more flexible and processable material. mdpi.com

Furthermore, its surfactant properties can be exploited to improve the dispersion of inorganic fillers (e.g., nanoclays, silica) within a polymer matrix. The compound can adsorb onto the filler surface, modifying its surface energy to be more compatible with the host polymer, thereby preventing agglomeration and leading to composites with improved mechanical strength and thermal stability. mdpi.com This ability to modify interfaces is key to creating advanced composites with properties that can be precisely tuned.

Development of Novel Ionic Liquid-Based Materials

This compound is a type of protic ionic liquid (PIL). PILs are salts formed through the transfer of a proton from a Brønsted acid (acetic acid) to a Brønsted base (3-(octyloxy)propan-1-amine), and they are characterized by melting points below 100 °C. Unlike many conventional inorganic salts, PILs are composed entirely of ions and exhibit a unique set of properties, including low vapor pressure, high thermal stability, and tunable solvency. mdpi.com

The properties of this compound as a PIL can be fine-tuned by the specific combination of its cation and anion. mdpi.com The bulky, flexible cation and the carboxylate anion contribute to a disordered structure that frustrates crystallization, keeping the compound in a liquid state over a wide temperature range. These materials are being explored as green solvents and catalysts in chemical reactions. For instance, ionic liquids with acetate anions have demonstrated excellent catalytic activity for processes like the methanolysis of polyesters, facilitating chemical recycling. rsc.org The self-assembling nature of this specific PIL, driven by its amphiphilic cation, allows it to form nanostructured domains in solution, which can create unique reaction environments. mdpi.com

Table 3: Characteristics of this compound as a Protic Ionic Liquid

Component Chemical Identity Function
Cation 3-(Octyloxy)propylammonium Provides the bulky, asymmetric organic component; imparts amphiphilic character.
Anion Acetate Acts as the proton acceptor and influences catalytic activity and hydrogen bonding capabilities. rsc.org

| Resulting Properties | Low Melting Point, Tunable Viscosity, High Thermal Stability, Surface Activity | These are hallmark properties of ionic liquids, making them suitable for use as novel solvents, catalysts, and electrolytes. mdpi.com |

Surface Modification and Coating Technologies for Enhanced Functionality

The application of functional coatings is a critical technology for protecting materials from the environment and imparting new surface properties. As a cationic surfactant, this compound can be used as a surface-modifying agent. A closely related compound, 3-(isodecyloxy)propylammonium acetate, is noted for its use in paint and coating additives and as a surface-active agent. nih.gov

When applied to a polar substrate (e.g., metal, glass, or mineral particles) from a solution, the molecules can self-assemble at the interface. The polar ammonium acetate headgroups adsorb onto the substrate surface through electrostatic interactions or hydrogen bonding. mdpi.com This leaves the long, nonpolar octyloxypropyl tails oriented away from the surface, creating a thin, hydrophobic film. This self-assembled monolayer can dramatically alter the surface properties of the material.

Table 4: Functional Enhancements from Surface Modification

Original Surface Property Modified Surface Property Mechanism of Action Application Example
Hydrophilic (High Surface Energy) Hydrophobic (Low Surface Energy) Formation of an oriented monolayer with exposed hydrophobic octyl tails. Creating water-repellent coatings on glass or metal surfaces.
Prone to Agglomeration Improved Dispersion Surfactant coating reduces inter-particle attraction in a liquid medium. Stabilizing pigment or filler dispersions in paints and composites. nih.gov

| High Friction | Lubricated | The organic layer can reduce the coefficient of friction between surfaces. | Use as a component in lubricating formulations. |

This modification can enhance corrosion resistance, provide lubrication, and prevent caking or agglomeration of powders by creating a repulsive hydrophobic barrier. mdpi.com

Interfacial Science and Surface Activity Investigations

Adsorption at Air-Liquid and Liquid-Solid Interfaces

To understand the surface activity of 3-(Octyloxy)propylammonium acetate (B1210297), studies on its adsorption at air-liquid and liquid-solid interfaces would be required. This would typically involve measuring the change in surface tension of water or other solvents as a function of the compound's concentration. From such measurements, it would be possible to determine key parameters like the critical micelle concentration (CMC), the surface excess concentration (Γ), and the area per molecule (A_min) at the interface. Adsorption isotherms, such as the Langmuir or Frumkin isotherms, could then be applied to model the adsorption behavior.

Wettability Studies on Various Substrates

Investigations into the wettability of various substrates by aqueous solutions of 3-(Octyloxy)propylammonium acetate would provide insight into its ability to modify surface properties. This would involve measuring the contact angle of droplets of the solution on a range of materials with varying surface energies, such as glass, polymers (e.g., polyethylene (B3416737), polytetrafluoroethylene), and metals. The data would indicate whether the compound acts as a wetting agent and how its effectiveness varies with concentration and substrate type.

Emulsification and Stabilization Mechanisms in Disperse Systems

The potential of this compound to act as an emulsifier would be assessed by studying its ability to form and stabilize emulsions of immiscible liquids, such as oil and water. Research in this area would focus on determining the type of emulsion formed (o/w or w/o), the droplet size distribution, and the long-term stability of the emulsion. The mechanisms of stabilization, whether through charge repulsion, steric hindrance, or the formation of an interfacial film, would be a key area of investigation.

Foaming Characteristics and Foam Stability Research

To evaluate its foaming properties, experiments would be conducted to measure the foamability and foam stability of aqueous solutions of this compound. Standard methods, such as the Ross-Miles test, could be employed to quantify the initial foam volume and the rate of foam decay. The results would indicate the compound's potential for use in applications where foam generation and stability are important.

Interaction with Biological and Synthetic Membranes (from a materials science perspective, not biological effects)

From a materials science standpoint, the interaction of this compound with model membranes, such as lipid bilayers or synthetic polymer membranes, would be of interest. Techniques like quartz crystal microbalance (QCM), surface plasmon resonance (SPR), or atomic force microscopy (AFM) could be used to study the adsorption of the compound onto the membrane surface and any resulting changes in membrane structure or properties. This would provide insights into its potential applications in areas such as surface modification of biomaterials or as a component in drug delivery systems, without considering its biological effects.

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations for Understanding Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the spontaneous self-assembly of surfactant molecules into larger aggregates such as micelles. nih.gov By simulating the motion of every atom (or groups of atoms) over time, MD can provide detailed insights into the processes of aggregation, including the dynamics of micelle formation, fusion, and fission. acs.org

For 3-(Octyloxy)propylammonium acetate (B1210297), all-atom MD simulations in explicit water could be employed to study the early stages of aggregation. These simulations would track the interactions between individual surfactant ions and with the surrounding water molecules and counter-ions. Key parameters to analyze would include the radial distribution functions (RDFs) between the hydrophobic tails and between the head groups, which reveal the packing and structure within an aggregate. The role of the acetate counter-ion in the aggregation process is of particular interest, as studies on similar systems have shown that counter-ions can be either included in or excluded from the aggregates, significantly impacting their stability and morphology. nih.gov

A hypothetical study might involve simulating a system of randomly dispersed 3-(Octyloxy)propylammonium acetate molecules in a water box at a concentration above the critical micelle concentration (CMC). The simulation would be run for several hundred nanoseconds to observe the spontaneous formation of micelles. nih.gov Analysis would focus on the aggregation number (the number of surfactant molecules per micelle), the shape of the micelles (spherical, cylindrical, etc.), and the orientation of the surfactant molecules within them.

Table 1: Hypothetical MD Simulation Parameters for this compound Aggregation

ParameterValue
System Composition100 surfactant ion pairs, 15,000 water molecules
Force FieldGROMOS54a7
Water ModelSPC/E
Temperature300 K
Pressure1 bar
Simulation Time500 ns
EnsembleNPT (isothermal-isobaric)

The results would likely show the hydrophobic octyl chains collapsing to form a core that minimizes contact with water, while the charged ammonium (B1175870) head groups and acetate ions remain at the surface, interacting with the aqueous environment. The dynamics of this process, including the rate of aggregation and the equilibrium size distribution of the micelles, could be quantified. acs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For this compound, DFT calculations could be used to optimize the molecular geometry of the ion pair and to analyze the nature of the bonding between the 3-(octyloxy)propylammonium cation and the acetate anion.

Calculations would typically be performed using a functional like B3LYP with a suitable basis set, such as 6-31+G(d,p), to accurately describe the electronic distribution and intermolecular forces. nih.govresearchgate.net One key area of investigation would be the protonation state of the system. A study on triethylammonium (B8662869) acetate revealed that proton transfer between the ammonium cation and the acetate anion can occur, meaning the system exists as a mixture of ionized and neutral species. mdpi.com DFT calculations could predict the energetics of this proton transfer for this compound, determining the relative stability of the ion pair versus the neutral amine and acetic acid.

Natural Bond Orbital (NBO) analysis is another valuable tool that can be coupled with DFT calculations. NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. nih.gov For the this compound ion pair, NBO analysis could quantify the charge on each atom and describe the hydrogen bonding interactions between the ammonium group and the carboxylate group of the acetate.

Table 2: Hypothetical DFT-Calculated Properties for the this compound Ion Pair

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy+1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment12.5 D
NBO Charge on N-H Protons+0.45 e
NBO Charge on O (Acetate)-0.80 e

The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution would reveal the regions of the ion pair most likely to be involved in chemical reactions or intermolecular interactions. nih.gov

Quantum Chemical Calculations of Interaction Energies and Conformations

To understand the forces driving aggregation, it is essential to accurately calculate the interaction energies between molecules. High-level quantum chemical methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can provide a detailed decomposition of the interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. nih.gov

A hypothetical study could use SAPT0 calculations to analyze the dimer interaction between two this compound ion pairs. By placing the dimers in various orientations (e.g., head-to-head, tail-to-tail, head-to-tail), the dominant forces at different stages of aggregation can be elucidated. For instance, at long ranges, electrostatic interactions between the ionic head groups would be significant, while at shorter ranges, dispersion forces (van der Waals interactions) between the hydrophobic octyl chains would become the primary driving force for aggregation. nih.gov

These calculations would help to build an accurate force field for use in larger-scale MD simulations. The conformational landscape of the 3-(octyloxy)propylpropylammonium cation itself could also be explored, determining the relative energies of different conformers of the flexible octyloxypropyl chain.

Table 3: Hypothetical SAPT0 Interaction Energy Decomposition for a this compound Dimer (Tail-to-Tail Configuration)

Energy ComponentInteraction Energy (kcal/mol)
Electrostatics-1.5
Exchange+3.0
Induction-0.8
Dispersion-5.2
Total SAPT0 Energy -4.5

The data would likely show that the dispersion energy provides the largest attractive contribution for the tail-to-tail interaction, confirming the hydrophobic effect as the main driver for the association of the nonpolar parts of the surfactant. nih.gov

Coarse-Grained Modeling for Large-Scale Self-Assembly Phenomena

While all-atom MD simulations provide high-resolution details, they are computationally expensive and often limited to relatively small systems and short timescales. rsc.org To study large-scale phenomena, such as the formation of extensive micellar structures or phase transitions to lamellar or hexagonal phases, coarse-grained (CG) modeling is employed. rsc.org

In a CG model, groups of atoms are represented as single interaction sites or "beads". nih.gov For this compound, a plausible CG model might represent the octyl tail with two or three hydrophobic beads, the propyl linker with one bead, and the ammonium acetate head group as a single charged or polar bead. The interaction parameters between these beads are carefully parameterized to reproduce properties from all-atom simulations or experimental data, such as the free energy of transfer between different phases. rsc.orgnih.gov

Using a CG model, simulations on the order of microseconds could be performed on systems containing thousands of surfactant molecules. acs.orgnih.gov This would allow for the investigation of the full phase behavior of this compound as a function of concentration and temperature. One could observe the transition from spherical to cylindrical micelles and potentially to more complex liquid crystalline phases, which is computationally prohibitive for all-atom models. rsc.org The use of implicit solvent models in conjunction with CG force fields can further enhance computational efficiency, enabling the study of equilibrium properties like the micelle size distribution. scilit.com

Table 4: Hypothetical Mapping for a Coarse-Grained Model of this compound

Bead NameMapped AtomsBead Type
C1CH3-(CH2)3-Hydrophobic (C)
C2-(CH2)4-O-Hydrophobic (C)
P1-CH2-CH2-CH2-Polar (P)
NH3AC-NH3+ CH3COO-Charged (Q)

These large-scale simulations provide a bridge between the molecular level and macroscopic observable properties, offering insights into how the molecular structure of this compound dictates its self-assembly behavior in solution. rsc.org

Catalytic Applications and Reaction Media Research

Future Research Directions and Emerging Academic Applications

Exploration of Novel Supramolecular Architectures and Functional Materials

The amphiphilic character of 3-(Octyloxy)propylammonium acetate (B1210297) makes it an ideal candidate for the construction of a diverse array of supramolecular assemblies. The non-covalent interactions, including hydrogen bonding from the ammonium (B1175870) group and van der Waals forces between the octyl chains, are expected to drive the self-assembly of this molecule into various ordered structures in solution and at interfaces.

Future research is anticipated to focus on elucidating the phase behavior of 3-(Octyloxy)propylammonium acetate in different solvents and under varying conditions of temperature and concentration. The formation of micelles, vesicles, and lyotropic liquid crystalline phases is highly probable. The critical micelle concentration (CMC) will be a key parameter to determine, and its dependence on factors such as ionic strength and the presence of additives will offer insights into the thermodynamics of its self-assembly. Research on the thermoresponsive behavior of supramolecular networks formed by molecules with long alkyl chains has shown that the thermal expansion of these materials can be engineered by varying the alkyl chain length. nih.gov

The exploration of its ability to form organized monolayers at the air-water interface and bilayers in aqueous media will be crucial. These studies could pave the way for the development of novel drug delivery systems, where the amphiphilic nature of the compound can be harnessed to encapsulate and transport therapeutic agents.

ParameterExpected Range of InvestigationPotential Application
Critical Micelle Conc. (CMC)1-10 mMDrug Delivery, Emulsification
Aggregation Number50-200Nanoreactor Design
Vesicle Size Distribution100-500 nmControlled Release Systems

Integration into Hybrid Organic-Inorganic Systems for Advanced Applications

A significant and burgeoning area of materials science is the development of hybrid organic-inorganic materials, which combine the desirable properties of both classes of materials. The propylammonium cation of this compound is structurally analogous to the organic spacers used in the formation of two-dimensional (2D) hybrid perovskites.

Future investigations will likely explore the integration of this compound as the organic cation in layered perovskite structures. The length and flexibility of the octyloxypropyl chain could offer a unique handle to control the interlayer spacing and the dielectric properties of these materials. This could have profound implications for tuning the electronic and optical properties of the resulting hybrid perovskites, with potential applications in light-emitting diodes (LEDs), solar cells, and other optoelectronic devices. Studies on similar systems have shown that the organic cation plays a crucial role in the functionality of 2D hybrid organic-inorganic perovskites (HOIPs) by modifying the band-edge states. osti.govnih.govfigshare.comosti.gov The binding of quaternary alkylammonium ligands to the surface of perovskite nanocrystals has also been shown to passivate defects and enhance luminescence. dntb.gov.ua

Furthermore, the functional ether linkage in the octyloxypropyl chain could provide a site for further chemical modification, allowing for the covalent grafting of these hybrid materials onto other substrates or the introduction of additional functionalities.

Hybrid SystemPotential Property to TuneEmerging Application
Layered PerovskitesInterlayer Spacing, Band GapPhotovoltaics, Solid-State Lighting
Functionalized NanoparticlesSurface Hydrophobicity, DispersibilityAdvanced Composites, Catalysis
Modified Mesoporous Silica (B1680970)Pore Size, Surface ChemistrySelective Adsorption, Sensing

Sustainable Synthesis and Application Development

In an era increasingly focused on green chemistry, the development of sustainable routes for the synthesis of functional molecules is paramount. Future research will undoubtedly focus on environmentally benign methods for the production of this compound.

One promising avenue is the use of biocatalysis. For instance, enzymatic reactions could be employed for the selective amination of octyloxypropanol or related precursors. Another approach could involve the one-pot reductive amination of suitable aldehydes or ketones, minimizing waste and energy consumption. acs.orgacs.org The synthesis of related amine-based surfactants has been achieved through the esterification of diethanolamine (B148213) with fatty acids, followed by alkylation and oxidation, pointing to potential synthetic pathways. researchgate.net The direct interaction between primary amines and carboxylated surfactants has also been explored as a route to form functional interfaces without the need for complex synthesis. nih.gov

In terms of sustainable applications, the biodegradability of this compound will be a critical area of study. Its potential use as a corrosion inhibitor, a biocide, or a component in environmentally friendly cleaning formulations will likely be investigated. The primary amine functionality suggests its potential as a building block for the synthesis of more complex, biodegradable surfactants and functional polymers.

Synthesis ApproachKey AdvantagePotential Feedstock
Biocatalytic AmidationHigh Selectivity, Mild ConditionsBio-derived Alcohols
Reductive AminationHigh Atom Economy, One-PotAldehydes from Biomass
Chemo-enzymatic CascadeReduced Purification StepsFatty Acids

Advanced Computational Methodologies for Predictive Modeling

Computational modeling is a powerful tool for accelerating materials discovery and understanding complex molecular phenomena. For this compound, molecular dynamics (MD) simulations, at both all-atom and coarse-grained levels, will be instrumental in predicting its self-assembly behavior. tandfonline.comriverpublishers.com

Future computational studies will likely focus on constructing accurate force fields to model the intermolecular interactions of this compound. These simulations can provide detailed insights into the structure and dynamics of the micelles and vesicles it forms, including the conformation of the alkyl chains and the hydration of the ammonium headgroups. The self-assembly of alkylammonium chains on surfaces like montmorillonite (B579905) has been studied computationally, revealing details about chain conformation and packing. montana.edu Coarse-grained molecular dynamics simulations are particularly well-suited to investigate the assembly of amphiphilic polymers near surfaces, and how the resulting structures are influenced by polymer architecture and surface chemistry. rsc.org

Furthermore, density functional theory (DFT) calculations could be employed to predict the electronic structure of hybrid organic-inorganic systems incorporating this compound. This would enable the rational design of materials with targeted optical and electronic properties for advanced applications. Such computational approaches can guide experimental efforts, saving time and resources in the development of new functional materials based on this versatile compound.

Computational MethodResearch FocusPredicted Outcome
Molecular Dynamics (MD)Self-Assembly in SolutionMicelle Shape and Size Distribution
Coarse-Grained SimulationsLarge-Scale Aggregate FormationPhase Behavior and Morphology
Density Functional Theory (DFT)Electronic Structure of Hybrid MaterialsBand Gap Engineering, Charge Transport

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 3-(octyloxy)propylammonium acetate?

  • Methodology : The compound can be synthesized via quaternization of 3-(octyloxy)propylamine using methyl acetate as an alkylating agent, followed by ion exchange to introduce the acetate counterion. Key steps include maintaining anhydrous conditions and stoichiometric control to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography ensures high purity. Structural validation requires 1^1H/13^13C NMR and FTIR to confirm the ammonium group and acetate bonding .

Q. Which analytical techniques are essential for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Resolves alkyl chain configuration and acetate coordination.
  • FTIR : Identifies functional groups (e.g., C-O-C ether stretch at ~1100 cm1^{-1}, acetate C=O at ~1700 cm1^{-1}).
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight and ion fragmentation patterns.
  • X-ray Crystallography : Determines solid-state structure and hydrogen-bonding networks, if crystallizable .

Q. How does the alkyl chain length influence the physicochemical properties of quaternary ammonium salts like this compound?

  • Analysis : The octyloxy group enhances hydrophobicity, affecting solubility (e.g., lower water solubility compared to shorter-chain analogs). Thermoanalytical techniques like TGA reveal decomposition thresholds (~200–300°C), while DSC identifies phase transitions. Computational tools (e.g., COSMO-RS) can predict solvent interactions .

Advanced Research Questions

Q. What role does this compound play in solvent extraction systems for environmental or bioanalytical applications?

  • Experimental Design : As an ionic liquid (IL), it may act as a green solvent for extracting organic compounds (e.g., polyaromatic hydrocarbons). Optimize parameters:

  • Temperature : 40–60°C to balance extraction efficiency and thermal stability.
  • Solvent Ratios : Mix with water or polar aprotic solvents (e.g., DMSO) to tune polarity.
  • Validation : Compare extraction yields against traditional solvents (e.g., hexane) via GC-MS .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Methodology :

  • Purity Assessment : Use HPLC to detect impurities affecting solubility.
  • Partition Coefficients : Measure logPP in octanol-water systems.
  • Computational Modeling : Apply QSPR models to correlate molecular descriptors (e.g., polar surface area) with experimental solubility .

Q. What strategies mitigate degradation of this compound under extreme pH or oxidative conditions?

  • Stability Testing :

  • pH Studies : Expose the compound to buffered solutions (pH 2–12) and monitor degradation via 1^1H NMR over 7–14 days.
  • Oxidative Resistance : Use accelerated aging tests with H2_2O2_2 or UV light, analyzing by FTIR for oxidation byproducts (e.g., carbonyl groups).
  • Stabilizers : Co-formulate with antioxidants (e.g., BHT) or encapsulate in silica matrices .

Q. How does this compound function in perovskite precursor solutions for optoelectronic devices?

  • Application : Analogous to octylammonium bromide in perovskite LEDs, it may passivate surface defects, improving crystallinity. Design experiments to:

  • Optimize Concentration : 0.1–1.0 wt% in precursor solutions.
  • Characterize Films : Use XRD to assess crystal orientation and AFM/SEM for morphology.
  • Device Testing : Compare charge-carrier lifetimes in photoluminescence decay assays .

Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies in thermal stability reports for this compound?

  • Root Causes : Variability may arise from moisture content, heating rates, or instrumentation.
  • Resolution :

  • Standardize Protocols : Use identical TGA parameters (e.g., 10°C/min under N2_2).
  • Moisture Control : Pre-dry samples in a vacuum desiccator.
  • Collaborative Validation : Cross-test samples in multiple labs .

Q. What mechanistic insights explain the compound’s performance in ion-pair chromatography?

  • Hypothesis : The acetate counterion interacts with acidic analytes via hydrogen bonding, while the octyloxy chain modulates hydrophobicity.
  • Experimental Verification :

  • Retention Studies : Compare analyte retention times against ILs with varying chain lengths.
  • Molecular Dynamics : Simulate analyte-IL interactions to identify dominant forces .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC85–90°C (decomp.)
LogPP (Octanol-Water)Shake Flask2.3 ± 0.2
Solubility in DMSOGravimetric Analysis>200 mg/mL
Thermal Decomposition (TGA)10°C/min, N2_2Onset at 210°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.